
(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-HEPBA, is a novel compound that has recently been developed in the field of organic chemistry. It is a derivative of the piperidine family and has a wide range of applications in the fields of biochemistry and pharmacology. E-4-HEPBA has been found to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied in detail.
Aplicaciones Científicas De Investigación
Hemostatic Activity and Synthesis
New derivatives of 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids were synthesized to explore their impact on the blood coagulation system, revealing compounds with significant hemostatic activity and low acute toxicity. A correlation between the structure and pharmacological effect was established, highlighting the potential for these compounds in medical applications related to blood coagulation (Pulina et al., 2017).
Neuroprotective Agents
Compounds within the same chemical family have been identified as potent inhibitors of kynurenine-3-hydroxylase, suggesting their utility as neuroprotective agents. The synthesis and structure-activity relationship of these derivatives demonstrate their effectiveness in preventing the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of cultured human peripheral blood monocyte-derived macrophages, presenting a promising avenue for the treatment of neurodegenerative diseases (Drysdale et al., 2000).
Antioxidant Activity
The antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives was extensively analyzed, revealing that certain derivatives exhibit higher antioxidant capacity than ascorbic acid. These findings, supported by quantum-chemistry descriptors and molecular docking, suggest the potential of these compounds in oxidative stress-related therapeutic applications (Ardjani & Mekelleche, 2016).
Antibacterial and Cytotoxic Activities
Research focusing on the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrated their potential antibacterial activities. These compounds, through Aza–Michael addition conditions, have shown promise in combating bacterial infections, highlighting the versatility of this chemical structure in developing new antibiotics (El-Hashash et al., 2015).
Synthesis and Biological Activity
Another study revealed the analgesic and antibacterial properties of 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides. These compounds were found to have activities comparable to, and in some cases exceeding, those of reference drugs, further underscoring the medicinal potential of derivatives of (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid in pain management and bacterial infection control (Bykov et al., 2018).
Propiedades
IUPAC Name |
(E)-4-[3-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11(15)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBILRLPJWETC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)

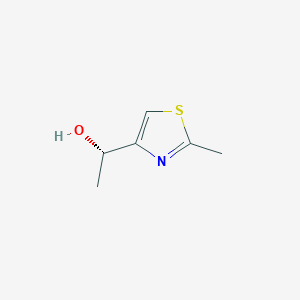
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
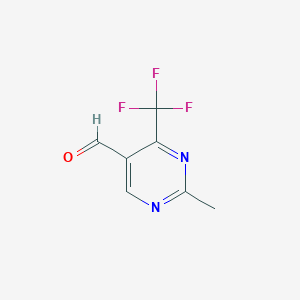
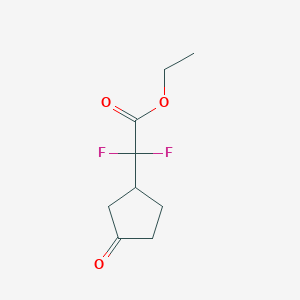
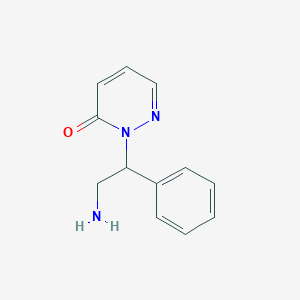
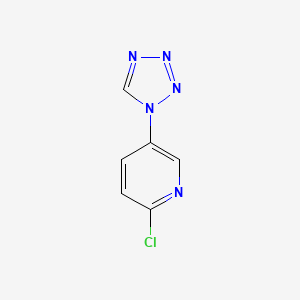
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)
